N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex heterocyclic compound. It belongs to the class of dipyrido[1,2-a:2’,3’-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c1-4-8-22-15(19)12(17(24)20-5-2)9-13-16(22)21-14-7-6-11(3)10-23(14)18(13)25/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,20,24) |
InChI Key |
SFTGFPUBEIQACP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC)C(=O)N3C=C(C=CC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate amines with cyanoacetates, followed by cyclization and further functionalization . The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry approaches are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include various substituted dipyrido[1,2-a:2’,3’-d]pyrimidines, which can exhibit different biological activities .
Scientific Research Applications
N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-1-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 2-imino-N-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 2-imino-1-isopropyl-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
N-ethyl-2-imino-8-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique tricyclic structure and various functional groups. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 356.382 g/mol. Its structure includes multiple nitrogen heterocycles and functional groups such as imino, carboxamide, and ketone, which may influence its interactions with biological systems .
Antimicrobial Properties
Preliminary studies suggest that derivatives of N-ethyl-6-imino compounds exhibit significant antimicrobial activity against various microbial strains. These findings indicate potential applications in pharmaceuticals for treating infections caused by resistant bacteria .
Anti-inflammatory Effects
Research has indicated that the compound may also possess anti-inflammatory properties . The presence of nitrogen heterocycles suggests that it could interact with inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases .
Anticancer Activity
Emerging evidence suggests that N-ethyl-6-imino derivatives may have anticancer effects . The structural complexity allows for interactions with multiple biological targets, including enzymes involved in cancer cell proliferation and survival .
The exact mechanisms through which N-ethyl-6-imino compounds exert their biological effects are still under investigation. However, it is hypothesized that their unique tricyclic structure facilitates binding to specific enzymes or receptors involved in various biological processes .
Comparative Analysis with Similar Compounds
To better understand the potential of N-ethyl-6-imino compounds, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C14H16N2O3 | Tetrahydropyrimidine ring | Antimicrobial |
| Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yloxy)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca | C18H20N4O | Similar tricyclic structure | Anti-inflammatory |
| Ethyl 11-methyl-6-(4-nitrobenzoyl)imino | C18H20N4O4 | Nitrobenzoyl group | Anticancer |
This table highlights the variations in substituents and their corresponding biological activities.
Case Studies
Several case studies have been conducted to evaluate the efficacy of N-ethyl-6-imino derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that a derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects in a murine model of arthritis where the compound reduced inflammation markers significantly compared to controls .
- Anticancer Investigations : Research involving cancer cell lines showed that the compound inhibited cell proliferation in breast and colon cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
